
(2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone
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Overview
Description
(2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone: is an organic compound with the molecular formula C20H24N2OS and a molecular weight of 340.48 g/mol . This compound belongs to the class of heterocyclic building blocks, specifically pyridines and piperidines, and is characterized by the presence of an isopropylthio group attached to a pyridine ring, a piperidine ring, and a phenylmethanone moiety .
Preparation Methods
The synthesis of (2-(6-(Isopropylthio)pyr
Biological Activity
The compound (2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanone , also referred to as a pyridine-based piperidine derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H24N2OS with a molecular weight of 340.5 g/mol. The structure includes a piperidine ring, a phenyl group, and a pyridine moiety with an isopropylthio substituent. This configuration may enhance lipophilicity, influencing the compound's pharmacokinetic properties.
Structural Representation
The following table summarizes the key structural and physical properties of the compound:
Property | Value |
---|---|
Molecular Formula | C20H24N2OS |
Molecular Weight | 340.5 g/mol |
CAS Number | 1352541-09-3 |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Predicted Biological Activities
Based on its structural characteristics, several biological activities have been predicted for this compound:
- Antidepressant Activity : Similar compounds have demonstrated efficacy in modulating neurotransmitter systems, suggesting potential antidepressant effects.
- Antimicrobial Properties : The presence of nitrogen-containing heterocycles often correlates with antimicrobial activity.
- Anti-inflammatory Effects : Compounds with similar frameworks have been studied for their ability to inhibit inflammatory pathways.
The biological activity of this compound may involve interactions with various molecular targets. The isopropylthio group could enhance binding affinity to specific receptors or enzymes, influencing metabolic pathways.
Case Studies and Research Findings
Research on similar compounds provides insights into the potential therapeutic applications of this compound:
- Antidepressant Activity : A study on related piperidine derivatives indicated significant effects on serotonin and norepinephrine reuptake inhibition, leading to antidepressant-like behavior in animal models.
- Antimicrobial Properties : Investigations into pyridine derivatives have shown promising results against various bacterial strains, suggesting that this compound may exhibit similar antimicrobial efficacy.
- Anti-inflammatory Effects : Research has highlighted the role of similar compounds in modulating inflammatory cytokines, demonstrating their potential as anti-inflammatory agents.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally related compounds:
Compound Name | Structure | Notable Activity |
---|---|---|
2-Methylpyridine | Structure | Antimicrobial |
3-Pyridinol | Structure | Antidepressant |
Phenylpiperazine | Structure | Anxiolytic |
The specific combination of functional groups in this compound may lead to distinct pharmacological profiles compared to these similar compounds.
Chemical Reactions Analysis
Reactivity of the Piperidine Ring
The piperidine ring undergoes characteristic nitrogen-centered reactions:
-
N-Alkylation/Acylation : The lone electron pair on the piperidine nitrogen can react with alkyl halides or acyl chlorides. For example, methylation using formaldehyde under transfer hydrogenation conditions ( ) has been demonstrated in related piperidine derivatives.
-
Ring Opening : Under strong acidic or oxidative conditions, the piperidine ring may undergo ring-opening reactions, though this is less common in the presence of stabilizing groups like the adjacent ketone.
Table 1: Piperidine Ring Reactions
Reaction Type | Reagents/Conditions | Product |
---|---|---|
N-Alkylation | Formaldehyde, Pd/C, HCO₂H, 90–95°C ( ) | N-methylpiperidine derivative |
Acylation | Acetyl chloride, base, room temperature | N-acetylpiperidine derivative |
Pyridine Ring Modifications
The pyridine ring’s electron-deficient nature directs reactivity toward electrophilic substitution, though the isopropylthio group alters regioselectivity:
-
Electrophilic Substitution : The sulfur atom’s electron-donating effects may activate specific positions. Nitration or sulfonation could occur at the meta or para positions relative to the thioether group.
-
Coordination Reactions : The pyridine nitrogen can act as a ligand in metal complexes, relevant in catalytic systems ( ).
Table 2: Pyridine Ring Reactions
Reaction Type | Reagents/Conditions | Outcome |
---|---|---|
Nitration | HNO₃, H₂SO₄, 0–5°C | Nitropyridine derivative |
Metal Coordination | Transition metal salts (e.g., FeCl₃) | Metal-ligand complex |
Ketone Group Transformations
The phenyl ketone group is susceptible to nucleophilic attack and reductions:
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) or hydride agents (NaBH₄, LiAlH₄) reduce the ketone to a secondary alcohol.
-
Nucleophilic Acyl Substitution : Reaction with amines or alcohols under acidic conditions could yield amides or esters, respectively ( ).
Table 3: Ketone Group Reactions
Reaction Type | Reagents/Conditions | Product |
---|---|---|
Reduction | H₂, Pd/C, ethanol | (2-(6-(Isopropylthio)pyridin-3-yl)piperidin-1-yl)(phenyl)methanol |
Amide Formation | Aniline, HCl, heat | Phenylamide derivative |
Thioether Group Reactivity
The isopropylthio substituent undergoes oxidation and alkylation:
-
Oxidation : H₂O₂ or mCPBA oxidizes the thioether to sulfoxide (R-SO) or sulfone (R-SO₂) ().
-
Alkylation : Reaction with alkyl halides in basic conditions forms sulfonium salts.
Table 4: Thioether Reactions
Reaction Type | Reagents/Conditions | Product |
---|---|---|
Oxidation | H₂O₂, acetic acid, 25°C | Sulfoxide derivative |
Sulfone Formation | mCPBA, DCM, 0°C | Sulfone derivative |
Synthetic Pathways and Byproducts
The compound’s synthesis involves multi-step routes with key intermediates:
-
Grignard Reactions : Use of isopropylmagnesium chloride/lithium chloride (Turbo Grignard) for coupling pyridine and piperidine fragments ( ).
-
Copper-Catalyzed Amination : Conversion of bromopyridine intermediates to aminopyridines using NH₃ and Cu₂O at <80°C ( ).
Key Observations :
-
Lower catalyst loadings (<0.02 wt% Cu₂O) minimize side reactions like discoloration ( ).
-
Inert atmospheres (N₂/Ar) prevent oxidation during synthesis ( ).
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C, releasing CO and SOₓ gases ( ).
-
Hydrolytic Sensitivity : The thioether group is stable under neutral conditions but hydrolyzes in strong acids/bases to form mercaptans ().
Comparative Reactivity with Analogues
Table 5: Comparison with Structural Analogues
Compound | Structural Feature | Reactivity Difference |
---|---|---|
Phenylpiperazine | Lacks thioether and ketone | Higher basicity; fewer redox pathways |
3-Pyridinol | Hydroxyl instead of thioether | Enhanced electrophilic substitution |
Properties
Molecular Formula |
C20H24N2OS |
---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
phenyl-[2-(6-propan-2-ylsulfanylpyridin-3-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C20H24N2OS/c1-15(2)24-19-12-11-17(14-21-19)18-10-6-7-13-22(18)20(23)16-8-4-3-5-9-16/h3-5,8-9,11-12,14-15,18H,6-7,10,13H2,1-2H3 |
InChI Key |
JALSWQRWGJIDIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NC=C(C=C1)C2CCCCN2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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